molecular formula C5H16N2Si B7800818 Bis(dimethylamino)-methylsilane

Bis(dimethylamino)-methylsilane

Katalognummer B7800818
Molekulargewicht: 132.28 g/mol
InChI-Schlüssel: VBYLGQXERITIBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Bis(dimethylamino)-methylsilane is a useful research compound. Its molecular formula is C5H16N2Si and its molecular weight is 132.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis(dimethylamino)-methylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(dimethylamino)-methylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Optical Textures in Liquid Crystals

Bis(dimethylamino)-methylsilane derivatives have been studied in the context of liquid crystals. In particular, methylene-linked liquid crystal dimers exhibit unique transitional properties, including the formation of a twist-bend nematic phase due to a negative bend elastic constant resulting from their bent geometry. This has implications for the development of new materials with specific optical properties (Henderson & Imrie, 2011).

Therapeutic Applications in Medicine

While not directly linked to Bis(dimethylamino)-methylsilane, studies have focused on the use of similar compounds, like bismuth complexes, in medicine. These complexes have shown promise in areas such as cancer chemo- and radiotherapy, suggesting a potential route for research into related compounds (Kowalik, Masternak & Barszcz, 2019).

Environmental Implications and Safety

Research has also delved into the environmental impact and safety of compounds structurally similar to Bis(dimethylamino)-methylsilane. For instance, studies on siloxanes, a group that shares some structural similarities, have highlighted concerns regarding their environmental persistence and potential for bioaccumulation. This body of work may provide a framework for understanding the environmental behaviors of related compounds (Xiang, Liu, Xu & Cai, 2021).

Eigenschaften

IUPAC Name

N-[dimethylamino(methyl)silyl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H16N2Si/c1-6(2)8(5)7(3)4/h8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYLGQXERITIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[SiH](C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16N2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(dimethylamino)-methylsilane

CAS RN

22705-33-5
Record name N,N,N′,N′,1-Pentamethylsilanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22705-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
84
Citations
E Babich, J Paraszczak, J Gelorme, R McGouey… - Microelectronic …, 1991 - Elsevier
… Mixed vapors of difunctional compounds (10% of bis/dimethylamino/methylsilane) and toluene silylate resist films at 111C at a high rate forming crosslinked materials with an increased …
Number of citations: 8 www.sciencedirect.com
K Maeda, T Ohfuji, N Aizaki… - Advances in Resist …, 1995 - spiedigitallibrary.org
This paper describes the silylation properties and the lithographic performance of ArF (193 nm) surface imaging process with bis(dimethylamino)methylsilane [B(DMA)MS]. The silicon …
Number of citations: 27 www.spiedigitallibrary.org
I Blaszczyk-Lezak, AM Wrobel, MPM Kivitorma… - Applied surface …, 2007 - Elsevier
The remote microwave hydrogen plasma chemical vapor deposition (RP-CVD) from bis(dimethylamino)methylsilane precursor was used for the synthesis of silicon carbonitride (Si:C:N) …
Number of citations: 34 www.sciencedirect.com
N Inagaki, K Suzuki, K Oh-Ishi - Applied surface science, 1985 - Elsevier
Quaternization of thin films plasma-polymerized from trimethylsilyldimethylamine, bis(dimethylamino)methylsilane, bis(dimethylamino)methylvinylsilane with methylbromide was …
Number of citations: 7 www.sciencedirect.com
N Inagaki, K Oh‐Ishi - Journal of Polymer Science: Polymer …, 1985 - Wiley Online Library
Plasma polymerizations of bis(dimethylamino)methylsilane (BDMAMVS), bis(dimethylamino) methylvinylsilane (BDMAMVS), and trimethylsilyldimethylamine (TMSDMA) were …
Number of citations: 36 onlinelibrary.wiley.com
M Wang, H Chandra, X Lei, A Mallikarjunan… - Journal of Vacuum …, 2018 - pubs.aip.org
Different precursors for atomic layer deposition of carbon doped silicon oxide have been investigated. The impact of precursor reactivity, the number of silicon-carbon bonds in the …
Number of citations: 2 pubs.aip.org
I Blaszczyk-Lezak, AM Wrobel - Applied surface science, 2007 - Elsevier
Silicon carbonitride (Si:C:N) films produced by the remote microwave hydrogen plasma chemical vapor deposition (RP-CVD) using bis(dimethylamino)methylsilane as single-source …
Number of citations: 27 www.sciencedirect.com
AM Wrobel, P Uznanski - Plasma Processes and Polymers, 2021 - Wiley Online Library
Amorphous silicon carbonitride films were produced by remote hydrogen microwave plasma chemical vapor deposition (RP‐CVD) using aminosilanes: (dimethylamino)dimethylsilane, …
Number of citations: 12 onlinelibrary.wiley.com
SH Lee, J Hong, SG Woo, HG Cho… - Advances in Resist …, 2002 - spiedigitallibrary.org
PROCEEDINGS OF SPIE Page 1 PROCEEDINGS OF SPIE SPIEDigitalLibrary.org/conference-proceedings-of-spie Novel surface silylation process for chemically amplified photoresist …
Number of citations: 2 www.spiedigitallibrary.org
AM Wrobel, P Uznanski… - Applied …, 2017 - Wiley Online Library
Amorphous silicon carbonitride (a‐SiCN) films were produced by remote nitrogen plasma chemical vapour deposition (RP‐CVD) from bis(dimethylamino)methylsilane precursor. The …
Number of citations: 10 onlinelibrary.wiley.com

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